Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-5(2)8-9-6(4)7(10)11-3/h1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXFSTMNPMSURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500241 | |
| Record name | Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60858-33-5 | |
| Record name | Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of β-Dicarbonyl Compounds with Hydrazines
The classical approach to pyrazole synthesis involves the reaction of β-dicarbonyl compounds (such as 1,3-diketones or β-ketoesters) with hydrazine derivatives. For methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate, the typical starting material is a 1,3-diketone bearing methyl substituents at the 4 and 5 positions.
- Reaction conditions: The β-dicarbonyl compound is reacted with hydrazine hydrate or substituted hydrazines in ethanol or methanol under reflux.
- Outcome: Formation of the pyrazole ring with methyl groups at the 4 and 5 positions and a carboxylic acid or ester group at position 3.
Methylation and Esterification
- Methylation: Selective methylation at the 4 and 5 positions can be achieved by using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
- Esterification: The carboxylic acid group at position 3 is esterified using methanol and an acid catalyst (e.g., sulfuric acid or hydrochloric acid) under reflux to yield the methyl ester.
Detailed Research Findings and Data
A patent describing related pyrazole carboxylate derivatives outlines a method involving the reaction of pyrazole carboxylic acid esters with dimethyl carbonate and potassium carbonate in diethylene glycol dimethyl ether solvent under nitrogen atmosphere at elevated temperatures (100–150 °C) for 8–12 hours. This method achieves selective methylation at the pyrazole nitrogen and ring positions, followed by purification steps involving filtration and vacuum distillation to obtain high purity esters.
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 3-ethyl-5-pyrazole carboxylic acid ethyl ester + K2CO3 + dimethyl carbonate in diethylene glycol dimethyl ether, 100–120 °C, 8–10 h, N2 atmosphere | Formation of methylated pyrazole ester intermediate | Reaction under inert atmosphere prevents oxidation |
| 2 | Cooling to 20–25 °C, filtration of salts, vacuum distillation | Purified methylated pyrazole ester | Removal of impurities and solvents |
| 3 | Treatment with HCl, dichloroethane, and hydrogen peroxide at 20–30 °C, followed by heating to 50–70 °C for 5–7 h | Chlorinated pyrazole derivative formed | Oxidative chlorination step for functionalization |
Although this patent focuses on ethyl esters and chlorinated derivatives, the methodologies for methyl ester preparation are analogous, involving similar reaction conditions and purification techniques.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Starting materials | β-Dicarbonyl compounds, hydrazine derivatives | Commercially available or synthesized |
| Solvent | Methanol, ethanol, diethylene glycol dimethyl ether | Polar solvents facilitate cyclization |
| Temperature | Reflux (60–80 °C) for cyclization; 100–150 °C for methylation | Elevated temperatures favor methylation |
| Reaction time | 3–12 hours | Depends on step and scale |
| Catalysts/Base | Acid catalysts (H2SO4, HCl) for esterification; K2CO3 for methylation | Ensures reaction completion |
| Atmosphere | Nitrogen for methylation steps | Prevents oxidation |
| Purification | Filtration, vacuum distillation, crystallization | Ensures high purity product |
Analytical and Structural Confirmation
Following synthesis, the compound's identity and purity are confirmed by:
- Fourier Transform Infrared Spectroscopy (FT-IR): Characteristic ester carbonyl stretch near 1730–1750 cm⁻¹ and pyrazole ring vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ NMR shows methyl singlets at positions 4 and 5 and ester methyl protons; $$^{13}C$$ NMR confirms carbonyl and aromatic carbons.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight.
- Elemental Analysis: Confirms the elemental composition matches theoretical values.
These techniques ensure the preparation method yields the desired this compound with high fidelity.
Chemical Reactions Analysis
Oxidation Reactions
The ester group and pyrazole ring can undergo oxidation under controlled conditions. For example:
Oxidation typically targets the methyl groups or ester functionality, though steric bulk may limit reactivity at the 4,5-dimethyl positions.
Reduction Reactions
The carboxylate ester is reducible to primary alcohols:
Reduction of the ester group is more feasible than ring modification due to the stability of the pyrazole core.
Substitution Reactions
Halogenation at the pyrazole ring is less common due to deactivation but has been observed in analogs under radical conditions .
Cycloaddition and Ring Functionalization
The pyrazole ring can participate in cycloaddition reactions:
| Reagent/Conditions | Product(s) Formed | Application | Source |
|---|---|---|---|
| Alkynes (Cu catalysis) | Fused bicyclic compounds | Medicinal chemistry | |
| Diazo compounds | Triazole hybrids | Heterocycle diversification |
These reactions often require catalytic systems to overcome electronic deactivation.
Hydrolysis and Decarboxylation
The ester group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product(s) Formed | Byproducts | Source |
|---|---|---|---|
| HCl (reflux, aqueous) | 4,5-Dimethyl-1H-pyrazole-3-carboxylic acid | Methanol | |
| NaOH (ethanol, 70°C) | Sodium carboxylate salt | – |
Decarboxylation of the acid derivative at elevated temperatures yields 4,5-dimethyl-1H-pyrazole .
Comparative Reactivity with Analogs
The 4,5-dimethyl substitution pattern significantly alters reactivity compared to other pyrazole esters:
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the synthesis of more complex heterocyclic compounds due to its ability to undergo various chemical transformations.
Types of Reactions:
- Oxidation : The compound can be oxidized to form derivatives with different functional groups.
- Reduction : Reduction reactions modify the pyrazole ring, leading to dihydropyrazole derivatives.
- Substitution : Electrophilic and nucleophilic substitutions introduce various substituents onto the pyrazole ring.
Common Reagents and Conditions:
- Oxidation Agents : Potassium permanganate, hydrogen peroxide.
- Reducing Agents : Sodium borohydride, lithium aluminum hydride.
- Substitution Agents : Halogenating agents like bromine or chlorine.
Biological Applications
Potential Biological Activities
This compound is studied for its potential biological activities, including:
- Antimicrobial Properties : Research indicates that pyrazole derivatives exhibit antimicrobial effects against various pathogens.
- Antifungal Activity : The compound has shown promise in inhibiting fungal growth.
- Anticancer Properties : Investigations are ongoing into its efficacy as a potential anticancer agent.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial activity of synthesized pyrazole derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with zones of inhibition measured in millimeters (mm) for various concentrations.
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | 15 mm |
| Control (Standard Antibiotic) | 25 mm |
This data supports the compound's potential as an antimicrobial agent.
Industrial Applications
Use in Agrochemicals and Dyes
This compound is utilized in the production of agrochemicals and dyes. Its unique reactivity allows it to be incorporated into formulations that enhance agricultural productivity and color stability in dyes.
Comparison with Related Compounds
To understand the distinctiveness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Application |
|---|---|---|
| Methyl 1H-pyrazole-3-carboxylate | Simple pyrazole structure | Basic organic synthesis |
| 1-Phenyl-3-methylpyrazole | Aromatic substitution | Potential drug development |
| Methyl 4-formyl-1H-pyrazole | Formyl group addition | Synthesis of advanced intermediates |
The specific substitution pattern on the pyrazole ring of this compound imparts unique reactivity and biological activity compared to these related compounds.
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Substituent Variations in Pyrazole Carboxylates
Key Compounds :
Structural and Functional Insights :
- Substituent Positioning : The 4,5-dimethyl configuration in the target compound contrasts with 1,5-dimethyl analogs (e.g., ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate). Substituent positioning affects steric hindrance and electronic properties, altering reactivity in nucleophilic substitutions or metal coordination .
Physicochemical Properties and Commercial Availability
- Purity and Cost : this compound is typically available at 95% purity (250 mg batches) , whereas methyl 1H-pyrazole-3-carboxylate (CAS 15366-34-4) is marketed at >95% purity with higher per-gram costs (JPY 28,000/5g) .
- Stability : The 4,5-dimethyl substituents may confer greater steric stability compared to unsubstituted analogs, reducing susceptibility to hydrolysis.
Biological Activity
Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate (MDMP) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Overview of this compound
MDMP is part of the pyrazole family, known for their unique structural properties that contribute to various biological activities. The compound serves as a building block in organic synthesis and has potential applications in drug development due to its reactivity and ability to interact with biological targets.
Target Interactions
MDMP interacts with several biological targets, including enzymes and receptors. Its mechanism often involves:
- Tautomerism : The ability of MDMP to exist in multiple forms can influence its reactivity and interaction with biological molecules.
- Enzyme Inhibition : MDMP has been studied as a potential inhibitor of various enzymes, including cyclooxygenases (COX), which are critical in inflammatory processes .
Biological Activities
MDMP exhibits a range of biological activities:
- Anti-inflammatory Activity : Research indicates that MDMP derivatives can act as selective COX-2 inhibitors, showcasing significant anti-inflammatory effects .
- Anticancer Properties : Various studies have demonstrated the cytotoxic effects of MDMP on cancer cell lines. For instance, derivatives of pyrazole compounds showed promising results against MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating effective growth inhibition .
Table 1: Biological Activity Summary
| Activity Type | Target/Effect | IC50/Other Metrics |
|---|---|---|
| Anti-inflammatory | COX-2 inhibition | SI > 189 |
| Anticancer | MCF7 cell line | IC50 = 3.79 µM |
| A549 cell line | IC50 = 26 µM | |
| Enzyme Inhibition | Various enzymes | Specific inhibition rates not detailed |
Case Studies
- Anti-inflammatory Study : A study reported that specific MDMP derivatives exhibited superior anti-inflammatory activity compared to traditional NSAIDs like celecoxib, with significant edema inhibition percentages .
- Anticancer Screening : In a comprehensive screening of pyrazole derivatives against various cancer cell lines, MDMP derivatives demonstrated notable cytotoxicity, with some compounds achieving IC50 values as low as 3.79 µM against breast cancer cells .
Research Findings
Recent advancements in the synthesis and evaluation of MDMP have highlighted its potential in pharmaceutical applications:
- Synthesis Techniques : Innovative synthetic routes have been developed to produce MDMP and its derivatives efficiently, enhancing their availability for biological testing .
- Pharmacological Evaluations : Numerous studies have validated the pharmacological properties of MDMP through in vitro assays, confirming its role as a versatile scaffold for drug design targeting inflammation and cancer .
Q & A
Q. What are the common synthetic routes for preparing Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate?
The compound is typically synthesized via cyclization reactions. A standard method involves reacting β-keto esters (e.g., methyl acetoacetate) with hydrazine hydrate under reflux conditions, followed by alkylation or methylation to introduce substituents. For example, cyclization of methyl 3-ketovalerate with hydrazine yields the pyrazole core, which is then methylated at specific positions using methyl iodide or dimethyl sulfate . Reaction conditions such as temperature (80–100°C), solvent (ethanol or methanol), and catalyst (e.g., acetic acid) are critical for optimizing yield and purity.
Q. How can the structure of this compound be confirmed experimentally?
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR identify substituent patterns (e.g., methyl groups at positions 4 and 5, carboxylate at position 3).
- X-ray crystallography : Programs like SHELXL refine crystal structures to determine bond lengths, angles, and tautomeric forms. For instance, SHELX analysis can resolve the keto-enol tautomerism common in pyrazoles .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 168.19 g/mol for CHNO) .
Q. What biological activities have been reported for this compound?
Studies highlight antimicrobial and anticancer properties:
- Antimicrobial : MIC values of 0.038–0.067 µmol/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer : IC values of 12.5–49.85 µM against prostate (PC-3) and lung (A549) cancer cell lines .
- Anti-inflammatory : Inhibition of cyclooxygenase (COX) enzymes in vitro, reducing prostaglandin synthesis .
Advanced Research Questions
Q. How does tautomerism in this compound influence its reactivity and biological activity?
Pyrazole tautomerism (1H vs. 2H forms) affects hydrogen-bonding interactions and electron distribution. For example, the 1H tautomer may enhance binding to enzyme active sites (e.g., COX-2). Computational methods like DFT calculations can predict dominant tautomers, while N NMR or X-ray diffraction experimentally validates these forms. Controlling tautomerism via solvent choice (polar vs. nonpolar) or substituent modification can optimize biological efficacy .
Q. What strategies improve the yield and selectivity of this compound synthesis?
Advanced methods include:
- Catalytic optimization : Transition-metal catalysts (e.g., Pd/Cu) enhance regioselectivity during cyclization .
- Microwave-assisted synthesis : Reduces reaction time (20–30 minutes vs. hours) and improves purity by minimizing side products .
- Eco-friendly protocols : Use of water or ionic liquids as solvents reduces environmental impact while maintaining high yields (>85%) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in MIC or IC values may arise from:
- Assay variability : Differences in cell culture conditions (e.g., serum concentration, incubation time).
- Compound purity : HPLC or GC-MS should confirm >95% purity before testing .
- Solvent effects : DMSO vs. ethanol can alter cellular uptake. Standardizing protocols (e.g., CLSI guidelines) ensures reproducibility .
Q. What mechanistic insights explain the anticancer activity of this compound?
Proposed mechanisms include:
- Apoptosis induction : Activation of caspase-3/7 via mitochondrial pathway disruption.
- Reactive oxygen species (ROS) generation : Flow cytometry with DCFH-DA probes quantifies ROS levels in treated cells.
- Kinase inhibition : Molecular docking studies suggest binding to EGFR or MAPK targets, validated by kinase inhibition assays .
Q. How is this compound utilized as a scaffold in drug design?
Structural modifications enhance activity:
- Carboxylate group : Ester-to-amide conversion improves bioavailability.
- Methyl substituents : Introducing electron-withdrawing groups (e.g., nitro) at position 5 increases antimicrobial potency.
- Hybrid molecules : Conjugation with indole or isoxazole moieties (e.g., Ethyl 4,5-dihydro-4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine) broadens therapeutic scope .
Methodological Guidance Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
